molecular formula C15H22BrN3O2 B3006154 tert-Butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate CAS No. 1042224-77-0

tert-Butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate

Cat. No.: B3006154
CAS No.: 1042224-77-0
M. Wt: 356.264
InChI Key: YLDMRRWJDKSWFZ-UHFFFAOYSA-N
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Description

“tert-Butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H22BrN3O2 . It is a solid substance with a molecular weight of 341.25 . The compound is stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a tert-butyl group and a 6-bromopyridin-2-yl group . The InChI code for this compound is 1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)13-5-4-12(16)10-17-13/h4-5,10-11H,6-9H2,1-3H3 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 341.25 and a predicted boiling point of 331.5±37.0 °C . The compound has a predicted density of 1.294±0.06 g/cm3 and a predicted pKa of 6.01±0.10 .

Scientific Research Applications

Synthesis and Structural Analysis

  • tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of biologically active compounds like crizotinib. It was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material and confirmed by MS and 1 HNMR spectrum (Kong et al., 2016).

Molecular Packing and Structural Properties

  • X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal its axial orientation and molecular packing, driven by strong O-H...O=C hydrogen bonds, forming infinite chains in the crystal structure (Didierjean et al., 2004).

Synthesis for Anticancer Drug Development

  • tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is a significant intermediate for small molecule anticancer drugs. A rapid and high yield synthetic method was established, optimizing the synthesis from piperidin-4-ylmethanol (Zhang et al., 2018).

Application in Synthesis of Piperidine Derivatives

  • The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi led to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for preparing diverse piperidine derivatives (Moskalenko & Boev, 2014).

Structural Characterization and DFT Analyses

  • Synthesis and characterization of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and its derivatives, including X-ray and DFT analyses, reveal intramolecular hydrogen bonding important for molecular stability (Çolak et al., 2021).

Synthesis of Pharmacologically Relevant Compounds

  • The synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, with a 1-methyl-1H-pyrazol-5-yl substituent, demonstrates the potential for creating pharmacologically relevant compounds (Richter et al., 2009).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl 4-[(6-bromopyridin-2-yl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-9-7-11(8-10-19)17-13-6-4-5-12(16)18-13/h4-6,11H,7-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDMRRWJDKSWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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